molecular formula C14H16N2OS B4740851 N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide

N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide

Cat. No. B4740851
M. Wt: 260.36 g/mol
InChI Key: TTZADUPRKUJETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide is not yet fully understood. However, it is believed to act on a range of molecular targets, including ion channels, enzymes, and receptors, leading to its various effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. It also exhibits analgesic effects, reducing pain perception in animal models. In addition, it has been found to have antitumor properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide in lab experiments is its ability to exhibit multiple effects, making it a versatile tool for investigating a range of scientific questions. However, its precise mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a range of future directions for research on N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide. One potential area of investigation is its potential applications in the treatment of cancer, given its antitumor properties. Another potential area of investigation is its effects on the central nervous system, given its analgesic effects. In addition, further research is needed to understand its precise mechanism of action and to develop more effective methods for synthesizing and purifying the compound.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide has been investigated for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and cancer research. It has been found to exhibit a range of interesting effects, including anti-inflammatory, analgesic, and antitumor properties.

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-4-11-5-7-12(8-6-11)13(17)16-14-15-9-10(2)18-14/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZADUPRKUJETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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